Cas no 97125-16-1 (6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile)

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 化学的及び物理的性質
名前と識別子
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- 97125-16-1
- 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile
- 6-AMINO-5-FORMYL-2-METHOXY-4-PHENYLPYRIDINE-3-CARBONITRILE
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- インチ: InChI=1S/C14H11N3O2/c1-19-14-10(7-15)12(9-5-3-2-4-6-9)11(8-18)13(16)17-14/h2-6,8H,1H3,(H2,16,17)
- InChIKey: DJFROAQAVZBRHS-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C#N)C(=C(C=O)C(=N1)N)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 253.085126602Da
- どういたいしつりょう: 253.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 89Ų
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177648-1g |
6-amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |
97125-16-1 | 95% | 1g |
$896 | 2022-06-09 | |
Alichem | A019114103-1g |
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |
97125-16-1 | 95% | 1g |
$979.65 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750812-1g |
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |
97125-16-1 | 98% | 1g |
¥9502.00 | 2024-04-23 | |
Crysdot LLC | CD11001887-1g |
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |
97125-16-1 | 95+% | 1g |
$1152 | 2024-07-19 | |
Chemenu | CM177648-1g |
6-amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |
97125-16-1 | 95% | 1g |
$1086 | 2021-08-05 |
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrileに関する追加情報
Introduction to 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile (CAS No. 97125-16-1) and Its Emerging Applications in Chemical Biology
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile, identified by its CAS number 97125-16-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the nicotinonitrile class, characterized by a nitrile group (-CN) attached to a pyridine core, which is further functionalized with amino (-NH₂), formyl (-CHO), methoxy (-OCH₃), and phenyl (-C₆H₅) substituents. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable scaffold for designing novel bioactive molecules.
The 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile scaffold has been extensively explored for its potential applications in drug discovery, particularly in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. Recent studies have highlighted its role as a key intermediate in synthesizing small-molecule inhibitors targeting various therapeutic pathways. The presence of both the formyl and amino groups allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
One of the most compelling aspects of 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile is its ability to interact with biological targets through multiple mechanisms. The nitrile group, for instance, can participate in hydrogen bonding and hydrophobic interactions, while the phenyl ring provides a hydrophobic surface that enhances binding affinity. These features make it an attractive candidate for developing selective inhibitors of protein-protein interactions and enzyme inhibition.
In recent years, there has been a surge in research focused on nicotinonitrile derivatives due to their broad spectrum of biological activities. Notably, studies have demonstrated that compounds derived from 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile exhibit promising effects against various diseases, including cancer and inflammatory disorders. For example, researchers have reported the synthesis of novel kinase inhibitors that target tyrosine kinases involved in tumor growth and progression. These inhibitors have shown significant efficacy in preclinical models, paving the way for further clinical investigation.
The formyl group in 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile serves as a versatile handle for further chemical modifications. It can be readily converted into amides, esters, or aldehydes, allowing for the creation of diverse chemical libraries. This flexibility has enabled the development of structure-based drug design approaches, where virtual screening and high-throughput screening techniques are employed to identify lead compounds with optimal pharmacological profiles.
Another area where 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile has shown promise is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. Nicotinonitrile derivatives have been found to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them effective against a wide range of pathogens. This has spurred interest in exploring 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile as a starting point for developing next-generation antibiotics.
The synthesis of 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile involves multi-step organic transformations that highlight its synthetic utility. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired pyridine core with high efficiency. These synthetic strategies not only facilitate the production of pure compounds but also provide insights into optimizing reaction conditions for scalability and cost-effectiveness.
The growing interest in 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile has also spurred innovation in analytical chemistry techniques for its characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly used to elucidate its molecular structure and confirm its purity. These advanced analytical tools are essential for ensuring the quality and consistency of compounds used in biological assays and preclinical studies.
In conclusion,6-Amino-5-formyl 2-methoxy 4 phenylnicotinonitrile (CAS No. 97125 16 1) represents a structurally fascinating compound with immense potential in pharmaceutical research. Its unique functionalization pattern and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, 6 amino 5 formyl 2 methoxy 4 phenylnicotinonitrile is poised to play a pivotal role in advancing our understanding of drug design and development.
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